molecular formula C17H16ClFN2O3 B11279690 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide

Cat. No.: B11279690
M. Wt: 350.8 g/mol
InChI Key: SFGUTKQEPYZMEH-UHFFFAOYSA-N
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Description

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide is an organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure with multiple functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylphenylamine and 4-fluorophenylacetic acid.

    Formation of Intermediate: The first step involves the reaction of 3-chloro-4-methylphenylamine with ethyl chloroformate to form an intermediate carbamate.

    Coupling Reaction: This intermediate is then reacted with 4-fluorophenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability.

    Optimization of Conditions: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various nucleophiles, leading to derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Protein Binding: Studied for its binding affinity to various proteins.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases due to its biological activity.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-chlorophenyl)acetamide
  • 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-bromophenyl)acetamide

Uniqueness

  • Functional Groups : The presence of both chloro and fluoro substituents provides unique reactivity and biological activity.
  • Biological Activity : Exhibits distinct enzyme inhibition profiles compared to similar compounds.

This detailed overview highlights the significance of 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide in various scientific and industrial fields. Its complex structure and versatile reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C17H16ClFN2O3

Molecular Weight

350.8 g/mol

IUPAC Name

2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C17H16ClFN2O3/c1-11-2-5-14(8-15(11)18)21-17(23)10-24-9-16(22)20-13-6-3-12(19)4-7-13/h2-8H,9-10H2,1H3,(H,20,22)(H,21,23)

InChI Key

SFGUTKQEPYZMEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COCC(=O)NC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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